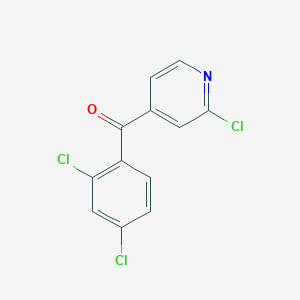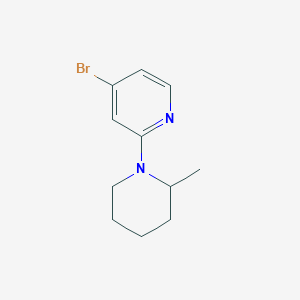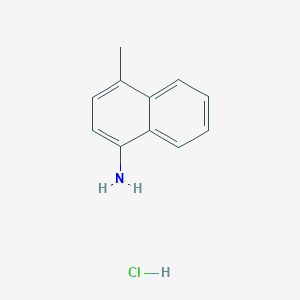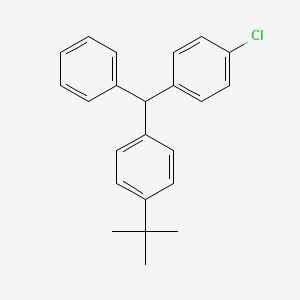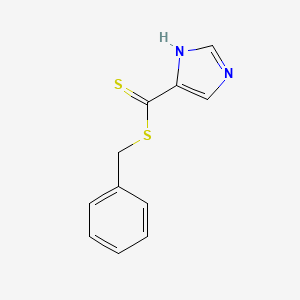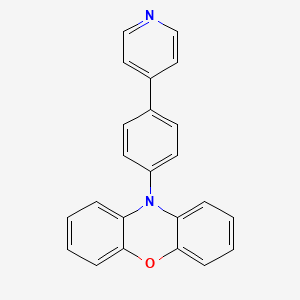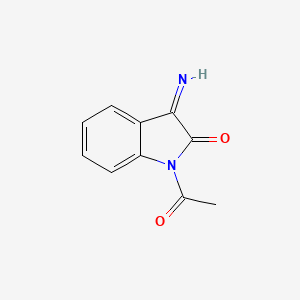
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions . Another approach involves the reductive dephosphorylation of 3-(diethylphosphoryloxy)oxindoles using hydroiodic acid . These methods highlight the versatility and adaptability of synthetic strategies for indole derivatives.
Analyse Chemischer Reaktionen
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various indole and quinoline derivatives.
Common reagents used in these reactions include hydroiodic acid, methanesulfonic acid, and phenylhydrazine. The major products formed from these reactions are typically oxindoles and other indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one has a broad spectrum of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes and receptors, modulating their activity and leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
2H-Indol-2-one:
Indole-3-acetic acid: A plant hormone with a different functional group, highlighting the diversity within the indole family.
1,3-Dihydroindol-2-one: Another closely related compound with variations in its substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. The compound’s diverse applications and mechanisms of action underscore its importance in advancing scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
89204-84-2 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
1-acetyl-3-iminoindol-2-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)12-8-5-3-2-4-7(8)9(11)10(12)14/h2-5,11H,1H3 |
InChI-Schlüssel |
IVLCTMNXXDOBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C(=N)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
acetic acid](/img/structure/B14136877.png)
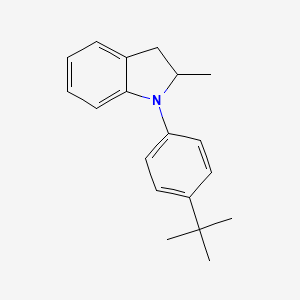
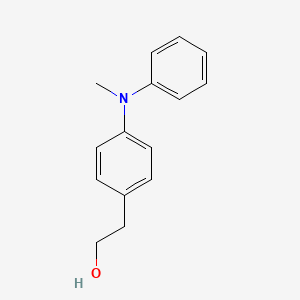

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)

